2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
CAS No.: 895099-02-2
Cat. No.: VC7512422
Molecular Formula: C26H21FN4O4S2
Molecular Weight: 536.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895099-02-2 |
|---|---|
| Molecular Formula | C26H21FN4O4S2 |
| Molecular Weight | 536.6 |
| IUPAC Name | 2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H21FN4O4S2/c1-35-20-9-5-8-19(13-20)29-24(32)16-36-26-28-14-23-25(30-26)21-10-2-3-11-22(21)31(37(23,33)34)15-17-6-4-7-18(27)12-17/h2-14H,15-16H2,1H3,(H,29,32) |
| Standard InChI Key | LHVKLRYBVJBUBW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F |
Introduction
2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of thiazine derivatives. It features a unique combination of functional groups, including a thiazine ring, a pyrimidine moiety, and a fluorobenzyl substituent, which contribute to its potential biological activity. This compound is synthesized for research purposes, particularly in pharmaceutical chemistry, due to its potential applications in medicinal chemistry.
Synthesis
The synthesis of 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds often employ methods involving cyclization reactions and subsequent substitution reactions under controlled conditions.
Biological Activity
Compounds similar to 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide exhibit a range of biological activities, including:
-
Antimicrobial Properties: These compounds have shown potential against various pathogens.
-
Anticancer Properties: Some related compounds have demonstrated the ability to inhibit certain cancer cell lines.
-
Anti-inflammatory Properties: The presence of thiazine and pyrimidine moieties suggests potential anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume